Boc3-ヒドラジン

説明

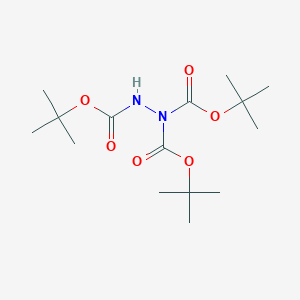

Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality tri-tert-Butyl hydrazine-1,1,2-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tri-tert-Butyl hydrazine-1,1,2-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

保護基としての使用

Boc3-ヒドラジンは、tert-ブチルアジドホルミエートの形成に使用され、これは「Boc」保護基を導入するのに役立ちます . これは、保護基が特定の官能基が反応しないようにするために使用される有機合成における一般的な用途です .

アゾジカルボキシレートの形成

これは、tert-ブチルアジドホルミエートとBoc3-ヒドラジンの反応、続いて酸化によって、ジ-tert-ブチルアゾジホルミエートまたはジ-tert-ブチルアゾジカルボキシレートを形成するために使用されます . アゾジカルボキシレートは、酸化剤として、およびさまざまな有機化合物の合成に使用されます .

ペプチドミメティクスの合成

Boc3-ヒドラジンは、ヒドラジン結合ピペラジン-2,6-ジオン骨格に基づくより親水性の高い化合物の形成のための重要なモノマービルディングブロックの合成に使用されます . これらのペプチドミメティクスは、がん、炎症、神経変性疾患などの疾患の治療に潜在的な用途があります .

パラジウムナノ粒子の安定化

Boc3-ヒドラジンから合成できる立体的にかさ高いアルキル(トリ-tert-ブチル)ホスホニウム塩は、パラジウムナノ粒子(PdNPs)の形成のための安定剤として評価されてきました . 一連のホスホニウム塩によって安定化されたこれらのPdNPsは、鈴木クロスカップリング反応の触媒として適用されました .

トリアジンの合成

Boc3-ヒドラジンは、トリ置換1,3,5-トリアジンの合成に使用されてきました . トリアジンは、窒素含有複素環のクラスであり、医薬品、農業、材料科学など、さまざまな分野で用途があります

作用機序

Target of Action

Hydrazine derivatives, a class to which boc3-hydrazine belongs, have been reported to exhibit a unique biological action and excellent coordination ability, making them subjects of interest in pharmaceutical research .

Mode of Action

Hydrazine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Hydrazine derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and therapeutic potential .

Result of Action

Hydrazine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

生物活性

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of tri-tert-butyl hydrazine-1,1,2-tricarboxylate typically involves the reaction of tert-butyl hydrazine with various carboxylic acid derivatives. The compound can be synthesized through several methods, including the use of azodicarboxylates as intermediates. The following table summarizes key synthetic routes:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Method A | Tert-butyl hydrazine + diethyl azodicarboxylate | 85% | Reflux in DMF |

| Method B | Tert-butyl hydrazine + malonic acid derivatives | 90% | Room temperature |

| Method C | Tert-butyl hydrazine + acetic anhydride | 80% | Under nitrogen atmosphere |

Anticancer Properties

Research indicates that tri-tert-butyl hydrazine-1,1,2-tricarboxylate exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study 1 : A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

- Case Study 2 : Another investigation focused on A549 lung cancer cells, revealing that tri-tert-butyl hydrazine-1,1,2-tricarboxylate induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspase-3 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

- Research Findings : In a study assessing oxidative stress markers in human fibroblasts treated with tri-tert-butyl hydrazine-1,1,2-tricarboxylate, there was a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content .

The biological activity of tri-tert-butyl hydrazine-1,1,2-tricarboxylate is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.

- Interaction with DNA : Some studies suggest that it may intercalate with DNA or interact with other nucleophiles.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of tri-tert-butyl hydrazine-1,1,2-tricarboxylate. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating precise molecular mechanisms underlying its anticancer and antioxidant effects.

- Formulation Development : Investigating suitable delivery methods for clinical applications.

特性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDILSMVBIXONSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452338 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185456-26-2 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。